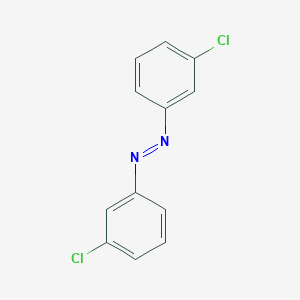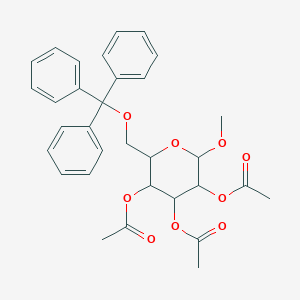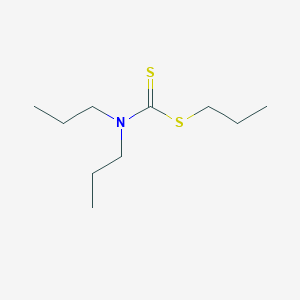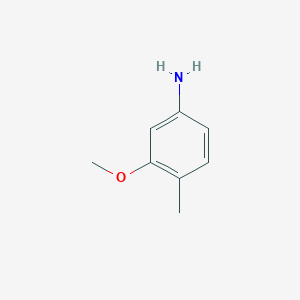
Diazene, bis(3-chlorophenyl)-
Descripción general
Descripción
Diazene, bis(3-chlorophenyl)-, also known as DCB, is an organic compound that has gained attention in the scientific community due to its potential applications in the field of medicine. DCB is a diazene derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of Diazene, bis(3-chlorophenyl)- is not fully understood, but it is believed to involve the inhibition of enzymes involved in the synthesis of DNA and RNA. Diazene, bis(3-chlorophenyl)- has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Diazene, bis(3-chlorophenyl)- has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Efectos Bioquímicos Y Fisiológicos
Diazene, bis(3-chlorophenyl)- has been shown to have both biochemical and physiological effects. Biochemically, Diazene, bis(3-chlorophenyl)- has been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA. Physiologically, Diazene, bis(3-chlorophenyl)- has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diazene, bis(3-chlorophenyl)- has several advantages for lab experiments, including its low cost and ease of synthesis. However, Diazene, bis(3-chlorophenyl)- has several limitations, including its potential toxicity and limited solubility in water.
Direcciones Futuras
There are several future directions for the study of Diazene, bis(3-chlorophenyl)-. One area of research is the development of new synthesis methods for Diazene, bis(3-chlorophenyl)- that are more efficient and environmentally friendly. Another area of research is the study of Diazene, bis(3-chlorophenyl)-'s potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the study of Diazene, bis(3-chlorophenyl)-'s potential use as a diagnostic tool in cancer imaging is an area of future research.
Métodos De Síntesis
Diazene, bis(3-chlorophenyl)- can be synthesized using various methods, including the reaction of 3-chloroaniline with sodium nitrite and hydrochloric acid, followed by the addition of copper powder. Another method involves the reaction of 3-chloroaniline with nitrous acid and copper powder. Diazene, bis(3-chlorophenyl)- can also be synthesized using the Sandmeyer reaction, which involves the reaction of 3-chloroaniline with sodium nitrite and hydrochloric acid, followed by the addition of cuprous chloride.
Aplicaciones Científicas De Investigación
Diazene, bis(3-chlorophenyl)- has been studied extensively for its potential applications in the field of medicine. It has been shown to possess antimicrobial, antifungal, and anticancer properties. Diazene, bis(3-chlorophenyl)- has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, Diazene, bis(3-chlorophenyl)- has been studied for its potential use as a diagnostic tool in cancer imaging.
Propiedades
IUPAC Name |
bis(3-chlorophenyl)diazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUXEPYLONOZEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074006 | |
| Record name | Diazene, bis(3-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diazene, bis(3-chlorophenyl)- | |
CAS RN |
15426-14-9 | |
| Record name | Diazene, bis(3-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015426149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diazene, bis(3-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B97477.png)











